molecular formula C9H9BrO2 B041537 Benzyl bromoacetate CAS No. 5437-45-6

Benzyl bromoacetate

Cat. No. B041537
CAS RN: 5437-45-6
M. Wt: 229.07 g/mol
InChI Key: JHVLLYQQQYIWKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl bromoacetate can be synthesized through a convenient and efficient one-step process involving a Reformatsky reaction. This method presents advantages over previous methods, including environmentally friendly conditions, high yields, easy workup, and low cost (Rao & Li, 2011). Furthermore, the compound plays a crucial role in the synthesis of polysubstituted benzene derivatives through a novel one-pot multi-component cyclization reaction (Yan et al., 2008).

Molecular Structure Analysis

The molecular structure of benzyl bromoacetate is fundamental to its reactivity and synthesis applications. Detailed structural analysis can be conducted through various spectroscopic methods and theoretical calculations, although specific studies focusing on the molecular structure of benzyl bromoacetate were not identified in this search. However, the general understanding of its structure plays a critical role in the synthesis and application of the compound in organic chemistry.

Chemical Reactions and Properties

Benzyl bromoacetate participates in several chemical reactions, including the triethylborane-induced bromine atom-transfer radical addition in aqueous media. This reaction showcases the solvent effect on radical addition reactions, demonstrating that the addition proceeds smoothly in polar solvents and aqueous media, highlighting the compound's versatility (Yorimitsu et al., 2001).

Physical Properties Analysis

The physical properties of benzyl bromoacetate, such as boiling point, melting point, solubility, and density, are essential for its handling and application in chemical syntheses. While specific details on these properties were not found in the current literature search, these properties are typically determined experimentally and are crucial for the practical use of benzyl bromoacetate in laboratory and industrial settings.

Chemical Properties Analysis

Benzyl bromoacetate's chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, underpin its utility in organic synthesis. Its ability to undergo Reformatsky reactions, radical additions, and serve as a precursor to various organic compounds demonstrates its chemical versatility. The literature provides insights into these reactions and the conditions under which benzyl bromoacetate can be most effectively utilized (Rao & Li, 2011), (Yan et al., 2008), (Yorimitsu et al., 2001).

Safety And Hazards

Benzyl bromoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment, and in a well-ventilated area .

properties

IUPAC Name

benzyl 2-bromoacetate
Source PubChem
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InChI

InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JHVLLYQQQYIWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9BrO2
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DSSTOX Substance ID

DTXSID4040343
Record name Benzyl bromoacetate
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Molecular Weight

229.07 g/mol
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Physical Description

Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name Benzyl bromoacetate
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Product Name

Benzyl bromoacetate

CAS RN

5437-45-6
Record name Benzyl bromoacetate
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Record name Benzyl bromoacetate
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Synthesis routes and methods

Procedure details

94.5g (1 mol) of chloroacetic acid, 154.7g (1.3 mol) of potassium bromide, 127.4g (1.3 mol) of c.-sulfuric acid, 75 ml of water, 200g of toluene and 108g (1 mol) of benzylalcohol were used and treated in a similar way as described in Example 3. 214g (93.4% of theory) of benzyl bromoacetate were obtained. Bp. = 145° C/ 4 mmHg. 176.5g (99.7%) of potassium hydrogen sulfate was isolated.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
154.7g
Quantity
1.3 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
127.4g
Quantity
1.3 mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
200g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
108g
Quantity
1 mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
93.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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